molecular formula C9H8ClNO3S B1399908 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid CAS No. 1341396-39-1

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid

Cat. No.: B1399908
CAS No.: 1341396-39-1
M. Wt: 245.68 g/mol
InChI Key: HYKVGYIKILPNLD-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C9H8ClNO3S. This compound features a unique structure combining a chlorothiophene moiety with an azetidine ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the chlorothiophene derivative. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with azetidine-3-carboxylic acid under specific conditions to form the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating certain biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Azetidine-3-carboxylic acid: Lacks the chlorothiophene moiety, making it less versatile in certain chemical reactions.

    5-Chlorothiophene-2-carboxylic acid:

The uniqueness of this compound lies in its combined structural features, which provide a broader range of reactivity and applications compared to its individual components.

Properties

IUPAC Name

1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3S/c10-7-2-1-6(15-7)8(12)11-3-5(4-11)9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKVGYIKILPNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid
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1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid
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1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid

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